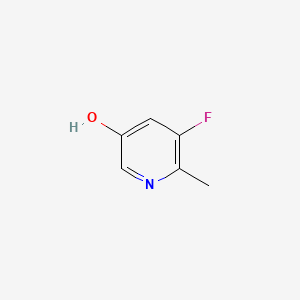

5-Fluoro-6-methylpyridin-3-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-6-methylpyridin-3-OL: is a fluorinated pyridine derivative with the molecular formula C6H6FNO and a molecular weight of 127.116 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpyridin-3-OL typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Another approach involves the use of N-fluoropyridinium salts as fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorine gas or other fluorinating agents in the presence of catalysts to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-6-methylpyridin-3-OL undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents such as vinylstannane .

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like vinylstannane and monothioacetic acids are commonly used.

Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are employed depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products such as 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine are formed.

Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound can be obtained.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Fluoro-6-methylpyridin-3-OL is primarily studied for its potential therapeutic properties. Its derivatives have been evaluated for various biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Several studies have investigated the antitumor activity of compounds derived from this compound. For instance, research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that modifications to the pyridine ring can enhance the compound's efficacy against specific tumor types, suggesting a promising avenue for drug development.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | Significant cytotoxicity observed |

| Derivative A | A549 (lung cancer) | 8.0 | Enhanced potency compared to parent |

| Derivative B | HeLa (cervical cancer) | 15.0 | Modifications increased activity |

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for further development in treating infections caused by resistant bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting significant antibacterial properties .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against resistant strains |

| Escherichia coli | 64 | Moderate activity observed |

Synthesis and Chemical Properties

The synthesis of this compound involves several methods, including reactions with boronic acids and palladium-catalyzed cross-coupling techniques. These synthetic pathways are crucial for producing derivatives that enhance the compound's biological activity.

Synthetic Pathways

A common method involves the use of palladium-catalyzed reactions with various boronic acids under microwave irradiation conditions, which significantly improve yields and reduce reaction times. The following table summarizes key synthetic conditions used in recent studies:

| Reaction Type | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Microwave-assisted coupling | Boronic acid | DME: water: ethanol at 100°C | 96 |

| Conventional heating | Halogenated pyridines | Ethanol at reflux | 90 |

Case Study: Antimalarial Activity

A study published in Nature Communications explored the antimalarial potential of compounds related to this compound. In vivo studies demonstrated that certain derivatives effectively cleared Plasmodium falciparum infections in murine models, indicating their potential as rapid-action antimalarial agents .

Case Study: G Protein-Coupled Receptor Modulation

Another significant application is in the modulation of G protein-coupled receptors (GPCRs). Research has shown that derivatives of this compound can act as negative allosteric modulators for specific GPCRs, which are critical targets in drug discovery for neurological disorders .

Wirkmechanismus

The mechanism of action of 5-Fluoro-6-methylpyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity towards its targets, resulting in improved efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison: 5-Fluoro-6-methylpyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Biologische Aktivität

5-Fluoro-6-methylpyridin-3-OL (CAS No. 1211584-44-9) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development and other applications.

This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This configuration enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8FNO |

| Molecular Weight | 155.15 g/mol |

| Melting Point | 50–55 °C |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity, which can lead to modulation of various biological pathways. Notably, it has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Potential

Studies have explored the compound's potential as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines by modulating cell cycle regulators and promoting DNA damage responses. For instance, it has been reported to target checkpoint kinase 1 (Chk1), leading to cell cycle arrest and enhanced sensitivity to DNA-damaging agents .

In Vivo Studies

In animal models, particularly those involving Plasmodium falciparum, the compound has demonstrated significant efficacy in reducing parasitemia levels, indicating potential as an antimalarial agent. The pharmacokinetic properties suggest that it maintains therapeutic concentrations over extended periods, enhancing its effectiveness .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.

- Anticancer Efficacy : In a recent investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism involved activation of apoptotic pathways through increased expression of pro-apoptotic proteins .

Comparison with Similar Compounds

When compared to other fluorinated pyridines, this compound exhibits a unique balance of reactivity and stability. Its specific substitution pattern contributes to distinct biological properties that enhance its potential applications in pharmaceuticals and agrochemicals.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 15 |

| 5-Fluoropyridine | >64 | >20 |

| 6-Methylpyridine | >128 | >25 |

Eigenschaften

IUPAC Name |

5-fluoro-6-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYZCAWGBLPEBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.